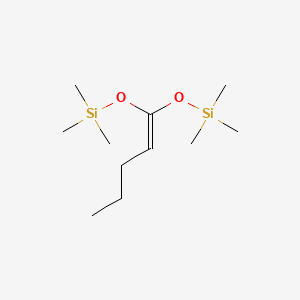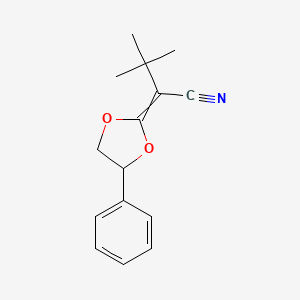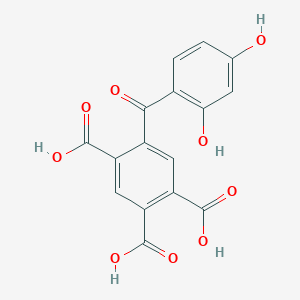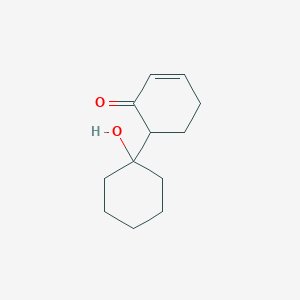![molecular formula C15H22N2O4 B14210750 Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- CAS No. 841234-41-1](/img/structure/B14210750.png)
Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- is a complex organic compound characterized by its aromatic ring and various functional groups. This compound contains a total of 43 bonds, including multiple double bonds, aromatic bonds, and hydroxyl groups . It is a derivative of benzoic acid, which is widely known for its applications in food preservation and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- involves multiple steps, starting with the preparation of the benzoic acid derivative. The key steps include:
Formation of the hydrazine derivative: This involves the reaction of benzoic acid with hydrazine under acidic conditions to form the hydrazine derivative.
Acetylation: The hydrazine derivative is then acetylated using acetic anhydride to introduce the acetyl group.
Hydroxybutylation: Finally, the compound is reacted with 3-hydroxybutyl bromide in the presence of a base to introduce the hydroxybutyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic ring.
Scientific Research Applications
Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- involves its interaction with specific molecular targets and pathways. The compound’s hydrazine and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler compound with similar aromatic properties but lacking the additional functional groups.
Salicylic acid: Contains a hydroxyl group ortho to the carboxyl group, used in skincare products.
Acetohydroxamic acid: Contains a hydroxamic acid group, used as a urease inhibitor.
Uniqueness
Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazine and hydroxyl groups allows for diverse interactions and applications in various fields.
Properties
CAS No. |
841234-41-1 |
|---|---|
Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
4-[2-[acetyl-(3-hydroxybutylamino)amino]ethyl]benzoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-11(18)7-9-16-17(12(2)19)10-8-13-3-5-14(6-4-13)15(20)21/h3-6,11,16,18H,7-10H2,1-2H3,(H,20,21) |
InChI Key |
DGUKZVPTCGXTOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNN(CCC1=CC=C(C=C1)C(=O)O)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid](/img/structure/B14210693.png)
![2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14210696.png)


![N-[(2S)-1-Methoxypropan-2-yl]-N'-phenylurea](/img/structure/B14210730.png)


![6-{5-[2-(4-Nitrophenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14210746.png)
